molecular formula C23H22ClN5O3S B1664949 阿姆瓦替尼盐酸盐 CAS No. 1055986-67-8

阿姆瓦替尼盐酸盐

货号 B1664949
CAS 编号: 1055986-67-8
分子量: 484 g/mol
InChI 键: IKQFRXPMBGQJGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amuvatinib hydrochloride is an oral, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .


Synthesis Analysis

The synthesis of Amuvatinib hydrochloride has been studied in several clinical trials . It was initially administered as dry-powder capsules (DPC) but showed low systemic exposure . To improve exposure, an alternative formulation with lipid-suspension capsules (LSC) was developed and tested . The LSC formulation resulted in approximately two-third-fold increased exposure (AUC) compared with the DPC formulation .


Molecular Structure Analysis

Amuvatinib hydrochloride has a molecular weight of 483.97 daltons . Its chemical formula is C23H22ClN5O3S . The IUPAC name for Amuvatinib hydrochloride is N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperazine-1-carbothioamide hydrochloride .


Chemical Reactions Analysis

Amuvatinib hydrochloride has been studied for its pharmacokinetics in several clinical trials . A high-fat meal administered with Amuvatinib DPC increased the rate and extent of absorption compared to the fasted state . The multiple-dose pharmacokinetics of the Amuvatinib LSC 300 mg administered every 8 hours exhibited improved accumulation compared with the 12-hour regimens .


Physical And Chemical Properties Analysis

Amuvatinib hydrochloride has a water solubility of 0.0741 mg/mL . Its logP values are 2.79 (ALOGPS) and 3.52 (Chemaxon) . The pKa values for the strongest acidic and basic are 14.11 and 1.37 respectively . It has a hydrogen acceptor count of 5 and a hydrogen donor count of 1 .

科学研究应用

1. 在小细胞肺癌 (SCLC) 治疗中的应用

阿姆瓦替尼盐酸盐已被评估其治疗小细胞肺癌 (SCLC) 的潜力。Byers 等人 (2017) 的一项研究探索了阿姆瓦替尼与铂类依托泊苷化疗在铂类难治性 SCLC 患者中的联合用药。该研究观察到一些受试者部分缓解和疾病稳定,表明进一步研究的潜在途径,特别是在 c-Kit 高表达的 SCLC 患者中 (Byers 等,2017)

2. 靶向葡萄糖饥饿的肿瘤细胞

Marciano 等人 (2020) 研究了阿姆瓦替尼衍生物对葡萄糖饥饿的肿瘤细胞的影响。他们发现一种衍生物 N-(2H-1,3-苯并二氧杂环-5-基)-4-{噻吩并[3,2-d]嘧啶-4-基}哌嗪-1-甲酰胺,在葡萄糖饥饿下通过抑制线粒体膜电位对肿瘤细胞有效。这表明阿姆瓦替尼衍生物可能是治疗葡萄糖饥饿肿瘤的一种新方法 (Marciano 等,2020)

3. 增强肺癌中的激酶抑制剂活性

Brayford 等人 (2022) 研究了非小细胞肺癌 (NSCLC) 中 βIII-微管蛋白抑制和阿姆瓦替尼之间的协同活性。他们的研究结果表明,阿姆瓦替尼的活性通过 βIII-微管蛋白抑制得到增强,尤其是在表达 c-Met 受体酪氨酸激酶的 NSCLC 细胞系中。这项研究为难以治疗的肺癌提供了一种潜在的治疗方法 (Brayford 等,2022)

未来方向

Amuvatinib hydrochloride is being studied in cancer patients based on the improved exposure and similar safety profile to Amuvatinib DPC . A lipid-based formulation approach may be a useful tool for other low aqueous soluble compounds . Further investigation into single-agent Amuvatinib in refractory GIST is warranted due to a transient response observed in a refractory GIST patient .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQFRXPMBGQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147206
Record name Amuvatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amuvatinib hydrochloride

CAS RN

1055986-67-8
Record name Amuvatinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1055986678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amuvatinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Amuvatinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Amuvatinib hydrochloride
Reactant of Route 4
Amuvatinib hydrochloride
Reactant of Route 5
Amuvatinib hydrochloride
Reactant of Route 6
Amuvatinib hydrochloride

Citations

For This Compound
2
Citations
LA Byers, L Horn, J Ghandi, G Kloecker, T Owonikoko… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Background Amuvatinib (MP-470) is a multi-targeted kinase inhibitor with potent activity against c-Kit, synergistic with DNA-damaging agents. We evaluated amuvatinib in combination …
Number of citations: 14 www.ncbi.nlm.nih.gov
C Huang, X Ma, M Wang, H Cao - Current Drug Delivery, 2023 - ingentaconnect.com
Background: Molecular targeted therapies are the most important type of medical treatment for GIST, but the development of GIST drugs and their targets have not been summarized. …
Number of citations: 3 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。